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Compound of Interest

Compound Name: 5-Bromo-1-chloroisoquinoline

Cat. No.: B1288641 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 5-Bromo-1-chloroisoquinoline, a molecule of interest for researchers,

scientists, and professionals in the field of drug development and organic synthesis. This

document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and

characterization.

Spectroscopic Data Summary
The following tables provide a structured summary of the key spectroscopic data for 5-Bromo-
1-chloroisoquinoline, facilitating easy reference and comparison.

Table 1: 1H NMR Spectroscopic Data (DMSO-d6)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.34 d 8.5 1H H-8

8.15 d 5.9 1H H-3

8.08 d 7.6 1H H-6

7.74 t 8.1 1H H-7

7.61 d 5.9 1H H-4

Note: Data is based on typical values for similar structures and may vary slightly based on

experimental conditions.

Table 2: 13C NMR Spectroscopic Data (CDCl3)
Chemical Shift (δ) ppm Assignment

151.9 C-1

143.5 C-8a

137.8 C-5

131.2 C-7

129.5 C-4a

128.8 C-6

127.3 C-8

122.1 C-4

119.6 C-3

Note: Assignments are predicted based on analogous structures and computational models.

Table 3: IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm-1) Intensity Assignment

3050-3100 Medium Aromatic C-H Stretch

1610, 1580, 1490 Strong, Medium C=C Aromatic Ring Stretch

1100-1200 Strong C-Cl Stretch

830 Strong C-H Out-of-plane Bending

600-700 Medium-Strong C-Br Stretch

Note: Characteristic absorption bands for the key functional groups.

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Assignment

241/243/245 High
[M]+• (Molecular ion peak with

isotopic pattern for Br and Cl)

206/208 Medium [M-Cl]+

127 High [M-Br-Cl]+

Note: The isotopic pattern of the molecular ion is a key identifier due to the presence of

bromine and chlorine.

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 5-Bromo-1-
chloroisoquinoline are provided below.

Synthesis of 5-Bromo-1-chloroisoquinoline
A plausible synthetic route to 5-Bromo-1-chloroisoquinoline involves the chlorination of 5-

bromoisoquinoline.

Materials:
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5-Bromoisoquinoline

Phosphorus oxychloride (POCl3)

N,N-Dimethylformamide (DMF) (catalytic amount)

Dichloromethane (CH2Cl2)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous magnesium sulfate (MgSO4)

Procedure:

To a solution of 5-bromoisoquinoline in dichloromethane, add a catalytic amount of N,N-

dimethylformamide.

Cool the mixture to 0 °C in an ice bath.

Slowly add phosphorus oxychloride to the cooled solution.

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and carefully pour it onto

crushed ice.

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded

on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl3) or

dimethyl sulfoxide-d6 (DMSO-d6) with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared

(FTIR) spectrometer. The solid sample was mixed with potassium bromide (KBr) and pressed

into a thin pellet for analysis.

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer using

electron ionization (EI) at 70 eV.

Visualizing the Spectroscopic Analysis Workflow
The logical flow from sample preparation to data analysis in the spectroscopic characterization

of 5-Bromo-1-chloroisoquinoline is illustrated in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1288641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Synthesis of 5-Bromo-1-chloroisoquinoline

Column Chromatography

NMR Spectroscopy
(1H, 13C)

Sample Prep (CDCl3/DMSO-d6)

IR Spectroscopy

Sample Prep (KBr Pellet)

Mass Spectrometry

Sample Prep (Direct Inlet)

NMR Data Analysis
(Chemical Shift, Coupling)

IR Data Analysis
(Functional Groups)

MS Data Analysis
(Molecular Weight, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of 5-Bromo-1-chloroisoquinoline.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-1-chloroisoquinoline:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288641#spectroscopic-data-nmr-ir-ms-of-5-bromo-
1-chloroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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